2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 946292-01-9
VCID: VC11969919
InChI: InChI=1S/C19H21FN2O3S/c1-2-12-26(24,25)22-11-5-6-14-9-10-15(13-18(14)22)21-19(23)16-7-3-4-8-17(16)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23)
SMILES: CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F
Molecular Formula: C19H21FN2O3S
Molecular Weight: 376.4 g/mol

2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

CAS No.: 946292-01-9

Cat. No.: VC11969919

Molecular Formula: C19H21FN2O3S

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide - 946292-01-9

Specification

CAS No. 946292-01-9
Molecular Formula C19H21FN2O3S
Molecular Weight 376.4 g/mol
IUPAC Name 2-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Standard InChI InChI=1S/C19H21FN2O3S/c1-2-12-26(24,25)22-11-5-6-14-9-10-15(13-18(14)22)21-19(23)16-7-3-4-8-17(16)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23)
Standard InChI Key QZSBWFHDNKLWSG-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F
Canonical SMILES CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F

Introduction

2-Fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic organic compound that belongs to the class of fluorinated benzamides. It is characterized by its unique structure, combining a fluorobenzamide core with a sulfonylated tetrahydroquinoline moiety. Such compounds are often explored for their potential pharmacological and biological activities due to their structural versatility and ability to interact with various biological targets.

Structural Features

Chemical Structure:

  • Core Framework: The compound consists of a benzamide group substituted with a fluorine atom at the ortho position.

  • Side Chains: A tetrahydroquinoline ring is attached via an amide bond, and this ring is further functionalized with a propane-1-sulfonyl group at position 1.

Molecular Formula: C18H19FN2O3S
Molecular Weight: Approximately 362.42 g/mol

Key Functional Groups:

  • Fluoro-substituted benzene ring.

  • Sulfonamide functionality (propane-1-sulfonyl group).

  • Tetrahydroquinoline scaffold.

Synthesis Pathways

The synthesis of compounds like 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves:

  • Fluorination: Introduction of the fluorine atom onto the benzene ring through electrophilic aromatic substitution or halogen exchange.

  • Amide Bond Formation: Coupling of the benzoyl chloride derivative with an amine-functionalized tetrahydroquinoline.

  • Sulfonation: Attachment of the propane-1-sulfonyl group to the tetrahydroquinoline ring using sulfonyl chlorides under basic conditions.

These steps are optimized to ensure high yields and purity while avoiding side reactions.

Potential Applications

4.1 Pharmacological Relevance
The structural features of this compound suggest potential applications in medicinal chemistry:

  • Fluorine Substitution: Fluorine atoms enhance metabolic stability and bioavailability of molecules.

  • Tetrahydroquinoline Scaffold: Known for its role in bioactive compounds targeting central nervous system disorders and inflammation.

  • Sulfonamide Group: Imparts solubility and can enhance binding affinity to specific enzymes or receptors.

4.2 Antimicrobial Activity
Sulfonamide-containing compounds have been widely studied for their antimicrobial properties. The presence of both sulfonyl and fluorobenzamide groups could provide synergistic effects against bacterial or fungal pathogens.

4.3 Anticancer Potential
Similar derivatives have shown promise in inhibiting tumor cell proliferation by targeting specific signaling pathways or enzymes involved in cancer progression.

Biological Activity and Research Findings

Although specific studies on this compound were not directly available in the search results, similar fluorinated benzamides and sulfonamide derivatives have demonstrated:

  • Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria.

  • Anticancer Properties: Inhibition of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

  • Enzyme Inhibition: Potential as inhibitors for enzymes like carbonic anhydrase or kinases.

Limitations and Future Directions

While the compound's structure indicates promising applications, further research is necessary to:

  • Perform in vitro and in vivo biological evaluations.

  • Investigate pharmacokinetics and toxicity profiles.

  • Optimize synthesis protocols for industrial-scale production.

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